

On-Target Efficacy of DS45500853: A Comparative Analysis of ERR α Agonists

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DS45500853

Cat. No.: B12420038

[Get Quote](#)

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the on-target effects of **DS45500853**, a known Estrogen-Related Receptor α (ERR α) agonist. This document presents supporting experimental data, detailed methodologies for key experiments, and a comparative analysis with other relevant ERR α modulators.

DS45500853 has been identified as an agonist of the Estrogen-Related Receptor α (ERR α), a nuclear receptor that plays a crucial role in the regulation of cellular energy metabolism.^[1] This guide aims to provide a detailed overview of its on-target effects, supported by quantitative data, and to compare its performance with other known ERR α agonists and inverse agonists.

Comparative Analysis of ERR α Modulators

To contextualize the on-target effects of **DS45500853**, its activity is compared with other known ERR α modulators. The following tables summarize the available quantitative data for **DS45500853** and selected alternatives.

Table 1: In Vitro Activity of ERR α Agonists

Compound	Target	Assay Type	Cell Line	Endpoint	Value	Reference
DS45500853	ERR α	Transcriptional Activity	MG63	EC50	5.4 μ M	[1]
DS45500853	ERR α	RIP140 Binding Inhibition	-	IC50	0.80 μ M	[1][2][3]
DS20362725	ERR α	RIP140 Binding Inhibition	-	IC50	0.6 μ M	[2][3]
SLU-PP-332	ERR α , ERR β , ERR γ	Transcriptional Activity	-	EC50	98 nM (ERR α), 230 nM (ERR β), 430 nM (ERR γ)	[2][4][5][6] [7]

Table 2: In Vitro Activity of ERR α Inverse Agonists

Compound	Target	Assay Type	Cell Line	Endpoint	Value	Reference
XCT-790	ERR α	Transcriptional Activity	-	IC50	0.37 μ M	[3][8]
XCT-790	ERR α	Cell Proliferation	MDA-MB-231	IC50	13.7 μ M (48h)	[9]
XCT-790	ERR α	Cell Proliferation	BT-549	IC50	13.3 μ M (48h)	[9]
GSK5182	ERR γ	Transcriptional Activity	-	IC50	79 nM	[10][11][12][13]

Experimental Protocols

The following sections detail the general methodologies for the key experiments cited in this guide.

ERR α Transcriptional Activity Assay (Luciferase Reporter Assay)

This assay is designed to measure the ability of a compound to activate or inhibit the transcriptional activity of ERR α .

Principle: A reporter gene, typically luciferase, is placed under the control of a promoter containing ERR α response elements. Cells are engineered to express both ERR α and this reporter construct. When an agonist binds to ERR α , it activates the transcription of the luciferase gene, leading to an increase in light emission upon addition of a substrate. Conversely, an inverse agonist will decrease the basal transcriptional activity.

General Protocol:

- **Cell Culture:** Human cell lines, such as HEK293 or MG63, are stably or transiently transfected with expression vectors for ERR α and the luciferase reporter construct.
- **Compound Treatment:** Cells are seeded in multi-well plates and treated with various concentrations of the test compound (e.g., **DS45500853**) or a vehicle control.
- **Incubation:** The cells are incubated for a specific period (e.g., 18-24 hours) to allow for compound-induced changes in gene expression.
- **Lysis and Luciferase Assay:** The cells are lysed, and a luciferase substrate is added to the cell lysate.
- **Signal Detection:** The luminescence, which is proportional to the amount of luciferase produced, is measured using a luminometer.
- **Data Analysis:** The data is typically plotted as a dose-response curve, and the EC50 (for agonists) or IC50 (for inverse agonists) value is calculated.

ERR α Ligand Binding Assay (RIP140 Co-repressor Binding Inhibition)

This assay determines the ability of a compound to modulate the interaction between ERR α and its co-regulators, such as the co-repressor RIP140.

Principle: This is a competitive binding assay where the test compound competes with a labeled peptide derived from a co-regulator (in this case, RIP140) for binding to the ERR α ligand-binding domain (LBD).

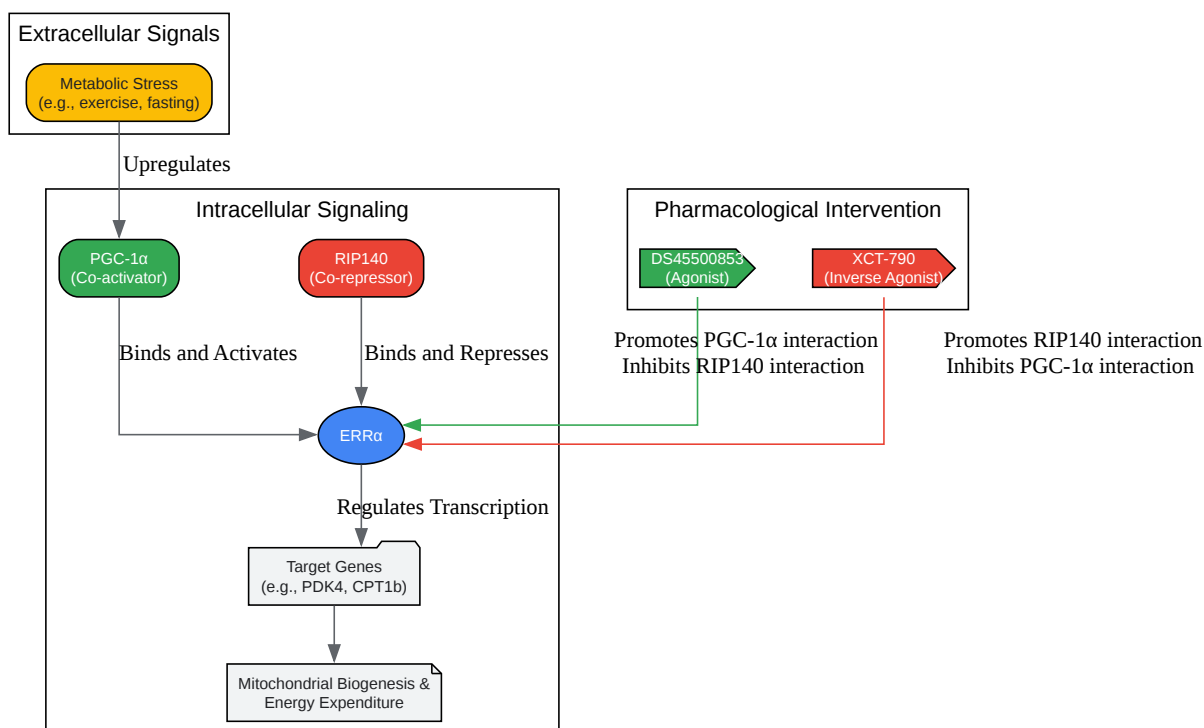
General Protocol:

- **Reagents:** Purified recombinant ERR α LBD (e.g., GST-tagged) and a labeled (e.g., fluorescently or radioactively) RIP140 co-repressor peptide are required.
- **Assay Setup:** The ERR α LBD, the labeled RIP140 peptide, and varying concentrations of the test compound are incubated together in a suitable buffer.
- **Equilibration:** The mixture is incubated to allow the binding reaction to reach equilibrium.

- **Detection of Bound Complex:** The amount of labeled RIP140 peptide bound to the ERR α LBD is quantified. This can be achieved through various methods, such as scintillation proximity assay (SPA), fluorescence polarization (FP), or AlphaScreen.
- **Data Analysis:** The percentage of inhibition of the labeled peptide binding is calculated for each concentration of the test compound. The data is then used to generate a dose-response curve and determine the IC50 value.

Mandatory Visualizations

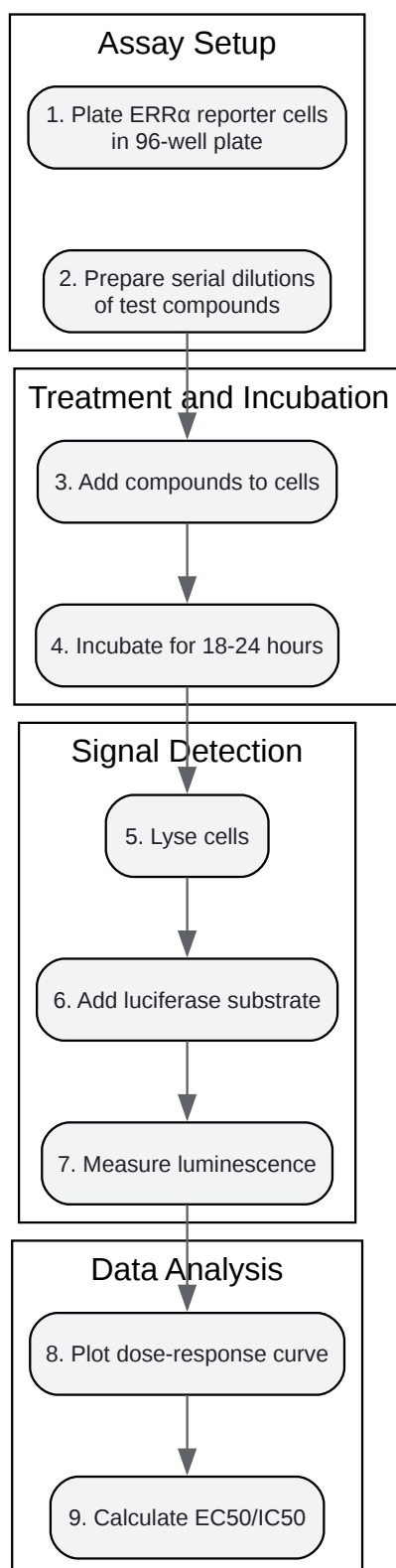
ERR α Signaling Pathway



[Click to download full resolution via product page](#)

Caption: Simplified ERRα signaling pathway and points of intervention.

Experimental Workflow: Luciferase Reporter Assay



[Click to download full resolution via product page](#)

Caption: General workflow for an ERRα luciferase reporter assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SLU-PP-332|ERR Agonist|Exercise Mimetic [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inverse agonist of estrogen-related receptor α suppresses the growth of triple negative breast cancer cells through ROS generation and interaction with multiple cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. GSK5182 | Estrogen Receptor/ERR | Reactive Oxygen Species | TargetMol [targetmol.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.cn [medchemexpress.cn]
- To cite this document: BenchChem. [On-Target Efficacy of DS45500853: A Comparative Analysis of ERR α Agonists]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12420038#confirming-the-on-target-effects-of-ds45500853]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com